5-{4-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-13-10-19-6-3-16(13)24-12-4-7-22(8-5-12)17(23)11-1-2-14-15(9-11)21-25-20-14/h1-3,6,9-10,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNLLPVQSYCXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 5-Chloro-4-Amino-2,1,3-Benzothiadiazole
Treatment of 5-chloro-4-amino-2,1,3-benzothiadiazole with potassium permanganate in boiling water (80–100°C) under reflux yields 5-chloro-2,1,3-benzothiadiazole-4-carboxylic acid via oxidative decarboxylation. This method achieves >70% purity after extraction with dichloromethane and column chromatography (petroleum ether/ethyl acetate, 7:3).
Reaction Conditions
| Parameter | Value |
|---|---|
| Oxidizing agent | KMnO₄ (13.6 mmol) |
| Solvent | H₂O |
| Temperature | Reflux (~100°C) |
| Workup | Acidification with H₂SO₄, extraction with CH₂Cl₂ |
Piperidine Subunit Functionalization
The 4-[(3-chloropyridin-4-yl)oxy]piperidine fragment is synthesized through nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling, leveraging the electron-deficient nature of the pyridine ring.
Etherification of 4-Hydroxypiperidine
Method A: SNAr with 3-Chloro-4-Fluoropyridine
4-Hydroxypiperidine reacts with 3-chloro-4-fluoropyridine in dimethylformamide (DMF) at 120°C for 12–24 hours, utilizing potassium carbonate as a base. The fluorine atom at the 4-position of pyridine acts as a leaving group, enabling nucleophilic attack by the piperidine oxygen.
Typical Yield : 65–75%
Purification : Silica gel chromatography (CH₂Cl₂/MeOH, 95:5)
Method B: Mitsunobu Coupling
For less reactive substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate ether formation between 4-hydroxypiperidine and 3-chloro-4-hydroxypyridine in tetrahydrofuran (THF) at 0°C to room temperature. This method avoids harsh conditions but requires stoichiometric reagents.
Reaction Profile
| Component | Quantity |
|---|---|
| 3-Chloro-4-hydroxypyridine | 1.2 equiv |
| DEAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | THF (anhydrous) |
| Time | 12–16 h |
Carbamate/Carbonyl Linkage Formation
Coupling the benzothiadiazole carboxylic acid to the piperidine nitrogen is achieved via activation of the acid followed by amide bond formation.
Activation with Phosphorus Oxychloride
Adapting methods from Tizanidine synthesis, 5-chloro-2,1,3-benzothiadiazole-4-carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 50–60°C for 30–40 hours to generate the acyl chloride intermediate. Subsequent reaction with 4-[(3-chloropyridin-4-yl)oxy]piperidine in chloroform at reflux completes the coupling.
Optimized Protocol
-
Acyl Chloride Formation :
-
5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid (18.6 g)
-
POCl₃ (350 mL), 50–60°C, 30–40 h
-
Distill POCl₃ under reduced pressure
-
-
Amidation :
-
Residue + 4-[(3-chloropyridin-4-yl)oxy]piperidine (12.7 g)
-
CHCl₃, reflux, 4–6 h
-
Extract with NaOH (1 N), dry (Na₂SO₄), concentrate
-
Carbodiimide-Mediated Coupling
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This method is milder and suitable for acid-sensitive substrates.
Example Procedure
| Component | Quantity |
|---|---|
| Benzothiadiazole acid | 1.0 equiv |
| EDC·HCl | 1.5 equiv |
| HOBt | 1.5 equiv |
| Piperidine derivative | 1.2 equiv |
| Base | N,N-diisopropylethylamine (2.0 equiv) |
| Solvent | CH₂Cl₂ (anhydrous) |
| Time | 12 h, room temperature |
Workup :
-
Quench with saturated NaHCO₃
-
Extract with CH₂Cl₂ (3×)
-
Dry (MgSO₄), concentrate, purify via flash chromatography
Analytical Characterization
Critical quality control parameters for the final compound include:
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H, pyridine-H), 7.95 (dd, J = 7.8 Hz, 1H, benzothiadiazole-H), 7.62 (t, J = 7.8 Hz, 1H), 5.15 (m, 1H, piperidine-OCH), 3.80–3.40 (m, 4H, piperidine-NCO), 2.90–2.70 (m, 2H, piperidine-H)
-
MS (ESI+) : m/z 417 [M+H]⁺
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 51.92 | 51.85 |
| H | 3.64 | 3.59 |
| N | 16.85 | 16.78 |
| S | 7.70 | 7.65 |
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| POCl₃ activation | 73 | 98 | High scalability |
| EDC/HOBt | 85 | 99 | Mild conditions |
| CDI-mediated | 78 | 97 | Minimal side reactions |
The EDC/HOBt method offers superior yields and compatibility with sensitive functional groups, making it preferable for small-scale synthesis. Conversely, POCl₃ activation is cost-effective for industrial applications despite requiring rigorous safety protocols.
Challenges and Optimization Opportunities
-
Solubility Issues : The benzothiadiazole intermediate exhibits limited solubility in polar aprotic solvents. Screening co-solvents (e.g., THF/DMF mixtures) improves reaction homogeneity.
-
Byproduct Formation : Over-activation of the carboxylic acid can generate symmetrical anhydrides. Controlled stoichiometry of POCl₃ (1.2–1.5 equiv) mitigates this.
-
Piperidine Protection : Temporary Boc protection of the piperidine nitrogen during etherification prevents unwanted side reactions .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry : In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules. Biology : In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development. Medicine : Although not yet fully explored, it shows promise in medicinal chemistry for developing new therapeutic agents. Industry : The compound finds use in the development of new materials, particularly in the field of organic electronics and optoelectronics due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5-{4-[(3-Chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole exerts its effects involves interacting with specific molecular targets and pathways. It can bind to certain proteins or receptors, altering their function and thereby modulating biological pathways. This interaction is highly dependent on the precise structure and electronic configuration of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
3-Chloro-5-(piperidin-4-ylmethyl)pyridine (CAS: 1225218-76-7)
- Molecular Formula : $ C{11}H{15}ClN_2 $
- Molecular Weight : 210.70 g/mol
- Structural Features :
- Pyridine ring with a chlorine substituent (position 3) and a piperidinylmethyl group (position 5).
- Lacks the benzothiadiazole core and carbonyl linkage.
- Hypothesized Activity : Smaller size and lipophilic piperidinylmethyl group may enhance blood-brain barrier penetration compared to the target compound, but reduced aromaticity could limit target affinity .
Tert-butyl 3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
- Structural Features: Contains a pyrrolidine ring linked to an oxadiazolone group.
- Comparison : The oxadiazole ring may offer different electronic properties compared to benzothiadiazole, affecting solubility and target selectivity .
5-Isobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Comparative Analysis Table
Research Findings and Hypotheses
Target Affinity: The benzothiadiazole core in the target compound likely enhances π-π stacking interactions in enzyme active sites compared to simpler pyridine or oxadiazole analogs. The 3-chloropyridine group may engage in halogen bonding with residues like histidine or asparagine, a feature absent in non-halogenated analogs .
Solubility and Bioavailability :
- The target compound’s higher molecular weight and polar carbonyl group may reduce passive diffusion but improve water solubility relative to highly lipophilic analogs like 3-Chloro-5-(piperidin-4-ylmethyl)pyridine.
Metabolic Stability :
- Piperidine and benzothiadiazole systems are generally resistant to oxidative metabolism, whereas oxadiazole derivatives may undergo ring-opening reactions in vivo .
Biological Activity
5-{4-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.89 g/mol. The structure includes a benzothiadiazole core, a piperidine moiety, and a chloropyridine group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O3S |
| Molecular Weight | 396.89 g/mol |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical pathways such as inflammation and cell proliferation.
Potential Targets
- Enzymes : The compound may inhibit enzymes related to inflammatory responses.
- Receptors : It could interact with receptors that regulate cell growth and differentiation.
Biological Activity Overview
Research indicates that derivatives of benzothiadiazole exhibit diverse biological activities including:
- Antimicrobial properties : Compounds similar to this one have shown effectiveness against various bacterial strains.
- Anticancer effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
1. Antimicrobial Activity
A study investigated the antimicrobial effects of benzothiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Inhibition Zone : The compound exhibited an inhibition zone of 15 mm against S. aureus.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis.
2. Cytotoxicity in Cancer Models
Research on related compounds has shown promising results in inducing apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : The compound induced significant apoptosis at concentrations above 10 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 6-(4-{[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl})quinoxaline | Contains a quinoxaline core | Antimicrobial activity |
| 3-(4-{[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl})coumarin | Coumarin derivative | Cytotoxicity against cancer cells |
| N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamide | Piperidine-based structure | Potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-{4-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis typically involves condensation of 3-chloropyridin-4-ol with piperidine derivatives, followed by coupling to the benzothiadiazole core. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .
- Catalysis : Use of coupling agents like EDCI/HOBt for amide bond formation between piperidine and benzothiadiazole moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust pH to stabilize intermediates .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and benzothiadiazole connectivity. Key signals: aromatic protons (δ 7.5–8.5 ppm), piperidine CH₂ (δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~430–450 m/z) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of structurally analogous compounds guide SAR studies for this compound?
- Methodological Answer :
- Structural Comparisons : Analyze analogs like thiazolidinone-pyridopyrimidine hybrids (e.g., 3-[(Z)-thiazolidin-5-ylidene]methyl derivatives) to identify critical pharmacophores. For example, substitution at the pyridine 3-position (Cl vs. OMe) significantly alters antimicrobial potency .
- Activity Mapping : Use in vitro assays (e.g., MIC for antimicrobial activity) to correlate electronic effects (Cl as electron-withdrawing group) with target binding .
Q. What in silico strategies are effective for predicting target interactions and selectivity?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). Prioritize piperidine-carbonyl and benzothiadiazole motifs as hydrogen-bond donors/acceptors .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes, focusing on hydrophobic packing of the chloropyridine ring .
Q. How can researchers resolve discrepancies in synthetic yields reported across different protocols?
- Methodological Answer :
- DoE Optimization : Apply factorial design to variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%). For example, higher temperatures (>80°C) may degrade acid-sensitive intermediates, reducing yields .
- Controlled Replicates : Conduct triplicate reactions under identical conditions to identify outliers due to moisture sensitivity or impurity interference .
Methodological Challenges & Solutions
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance solubility (>2 mg/mL) without altering stability .
- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to ionize the piperidine nitrogen, increasing hydrophilicity .
Q. How can reaction mechanisms for key synthetic steps (e.g., piperidine-benzothiadiazole coupling) be validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled piperidine to track amide bond formation via 2D NMR (HSQC) .
- Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates (e.g., acyl chloride) for FTIR analysis (C=O stretch ~1750 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
